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Compound of Interest

Compound Name: Cupric perchlorate

Cat. No.: B082784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of copper(II)

perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O. The information presented herein is curated from

crystallographic studies and is intended to serve as a comprehensive resource for researchers

in fields ranging from inorganic chemistry to materials science and drug development.

Crystallographic and Structural Data
The crystal structure of copper(II) perchlorate hexahydrate has been determined by single-

crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the

space group P2₁/c.[1][2] This arrangement indicates a centrosymmetric crystal structure. The

unit cell contains six formula units of Cu(ClO₄)₂·6H₂O.[3]

The fundamental building block of the structure consists of a copper(II) ion octahedrally

coordinated by six water molecules, forming the complex cation [Cu(H₂O)₆]²⁺.[1][2][4] These

complex cations are, in turn, associated with perchlorate anions (ClO₄⁻) through hydrogen

bonding.

A noteworthy feature of the copper coordination is the significant distortion of the octahedron, a

phenomenon commonly attributed to the Jahn-Teller effect in d⁹ copper(II) complexes.[4] This

results in a "(4 + 2)" coordination geometry, with four shorter equatorial Cu-O bonds and two

longer axial Cu-O bonds. Specifically, the structure contains two inequivalent copper ions, each

displaying this distorted octahedral arrangement.[1]
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The perchlorate groups are also slightly distorted from a regular tetrahedral geometry.[1] An

extensive and intricate network of hydrogen bonds exists between the coordinated water

molecules and the perchlorate anions, as well as between adjacent water octahedra,

contributing to the stability of the crystal lattice.[1]

Crystallographic Data
The following table summarizes the key crystallographic parameters for copper(II) perchlorate

hexahydrate determined at 296 K using Mo Kα radiation (λ = 0.71069 Å).[1][2]

Parameter Value

Formula Cu(ClO₄)₂·6H₂O

Molecular Weight 370.54 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a 5.137(1) Å

b 22.991(3) Å

c 13.849(2) Å

β 90.66(1)°

Volume 1635.4(4) Å³

Z 6

Calculated Density (Dx) 2.26 g/cm³

Absorption Coefficient (μ) 26.44 cm⁻¹

F(000) 1122

R-factor 0.030

Selected Bond Distances and Angles
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The tables below provide a summary of important bond distances and angles within the crystal

structure, highlighting the coordination environment of the copper ions and the geometry of the

perchlorate anions.

Table 1.2.1: Copper-Oxygen Bond Distances

Bond Distance (Å)

Mean Cu-O (equatorial) 1.953(1) - 1.970(4)

Mean Cu-O (axial) 2.388(2)

Data represents mean corrected values for the two inequivalent copper octahedra.[2]

Table 1.2.2: Perchlorate Group Geometry

Parameter Observed Mean Value
Rigid-Body Corrected
Mean Value

Cl-O Distance 1.429(5) Å 1.453(6) Å

O-O Distance 2.333(8) Å 2.372(8) Å

These values represent the overall mean for the three inequivalent perchlorate groups.[1][2]

Experimental Protocols
The determination of the crystal structure of copper(II) perchlorate hexahydrate involves a

series of well-defined experimental steps.

Crystal Growth
Greenish-blue crystals of copper(II) perchlorate hexahydrate can be grown by the slow

evaporation of an aqueous solution of the compound at room temperature. The starting

material is often a commercially available reagent grade of copper(II) perchlorate hexahydrate,

which may be dissolved in a dilute solution of perchloric acid (e.g., ~1M) to suppress

hydrolysis.
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X-ray Diffraction Data Collection
A suitable single crystal is selected and mounted on a diffractometer. Due to the hygroscopic

nature of the crystals, it is often necessary to coat them with a protective layer, such as epoxy

cement, to prevent degradation during data collection.[2][3]

The data collection is typically performed at a controlled temperature, for instance, 296 K.[1] A

modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα) is used to

measure the intensities of a large number of unique reflections.[1] The unit cell parameters are

determined from a least-squares refinement of the setting angles of a set of well-centered

reflections.

Structure Solution and Refinement
The collected intensity data is processed, and corrections are applied for factors such as

Lorentz and polarization effects. The crystal structure is then solved using direct methods or

Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined using full-matrix least-squares methods. The refinement

process minimizes the difference between the observed and calculated structure factors. The

positions of the non-hydrogen atoms are refined anisotropically. The hydrogen atoms are

typically located from a difference Fourier map and their positions and isotropic thermal

parameters are also refined.[1][2]

The final refined model provides the precise atomic coordinates, bond lengths, bond angles,

and thermal parameters that describe the crystal structure in detail.

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Caption: Workflow for the determination of the crystal structure.

Coordination Environment of the Copper(II) Ion
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Caption: Schematic of the distorted octahedral coordination of Cu²⁺.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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